2-(2,3,4-Trifluorophenyl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2,3,4-trifluorophenyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N/c13-9-6-5-8(11(14)12(9)15)7-3-1-2-4-10(7)16/h1-6H,16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQYVGWCVSTAJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=C(C=C2)F)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2,3,4-Trifluorophenyl)aniline can be synthesized through various methods, including the Suzuki–Miyaura coupling reaction. This method involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction typically occurs under mild conditions and is known for its high efficiency and selectivity .
Another method involves the reaction of 2,3,4-trifluoronitrobenzene with aniline in the presence of a reducing agent. This reaction proceeds through the reduction of the nitro group to an amino group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The Suzuki–Miyaura coupling reaction is particularly favored due to its scalability and the availability of reagents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,3,4-Trifluorophenyl)aniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction typically produces primary amines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Agents
The trifluoromethyl group in aniline derivatives significantly enhances their biological activity. For instance, 2-(2,3,4-trifluorophenyl)aniline and its derivatives have been investigated for their potential as antimicrobial agents. Studies indicate that the presence of the trifluoromethyl substituent can increase the potency of drugs by facilitating multipolar interactions with target proteins . Specifically, derivatives containing the trifluoromethyl group have shown promise in treating infections due to their improved efficacy and reduced side effects compared to non-fluorinated analogs.
Drug Synthesis
This compound serves as an important intermediate in the synthesis of various pharmaceuticals. It is used in the production of fluoroquinolone antibiotics such as lomefloxacin and norfloxacin, which are known for their broad-spectrum antibacterial activity . The incorporation of the trifluoromethyl group not only enhances the pharmacological properties but also improves the metabolic stability of these drugs.
Pesticide Development
In agrochemical applications, derivatives of this compound have been explored as intermediates for synthesizing effective pesticides. Research indicates that these compounds can be transformed into N-acyl derivatives that exhibit significant antifungal activity against pathogens affecting crops such as wheat and melons . The efficacy of these derivatives can exceed 70% in preventing fungal infections.
Case Study 1: Antimicrobial Efficacy
A series of urea derivatives containing the trifluoromethyl group were synthesized to evaluate their antimicrobial properties. The study found that compounds with the trifluoromethyl substitution exhibited enhanced activity against various bacterial strains compared to their non-fluorinated counterparts . This highlights the importance of fluorine substitution in drug design.
Case Study 2: Liquid Crystal Applications
Research on liquid crystal materials synthesized from this compound demonstrated improved thermal stability and response times in electronic displays. The study showcased how varying the fluorine content affected the alignment and switching properties of these materials .
Mechanism of Action
The mechanism of action of 2-(2,3,4-trifluorophenyl)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Isomers: Positional Effects of Fluorine Substitution
Fluorine substitution patterns critically modulate physicochemical and biological properties. Key isomers include:
2-(3,4,5-Trifluorophenyl)aniline
- Molecular formula : C₁₂H₈F₃N (identical to the target compound).
- Substituent positions : Fluorines at 3-, 4-, and 5-positions on the phenyl ring.
- Key differences : The symmetric 3,4,5-trifluoro substitution may enhance crystallinity compared to the asymmetric 2,3,4-isomer. However, steric hindrance near the amine group in the 2,3,4-isomer could reduce nucleophilicity, affecting reactivity in coupling reactions .
- Applications : Used in synthesizing selenylated derivatives for organic electronics, though its antimicrobial efficacy is less documented than the 2,3,4-isomer .
2,4,6-Trifluoroaniline
- Molecular formula : C₆H₄F₃N.
- Substituent positions : Fluorines at 2-, 4-, and 6-positions.
- Key differences: The absence of a biphenyl structure simplifies the molecule but reduces steric bulk. Its crystal structure exhibits non-crystallographic mirror symmetry, suggesting distinct packing behaviors compared to biphenyl analogs .
Halogen-Substituted Analogues: Fluorine vs. Chlorine/Bromine
2-(3,4-Dichlorophenyl)-4-fluoroaniline
- Molecular formula : C₁₂H₈Cl₂FN.
- Substituents : 3,4-dichloro and 4-fluoro groups.
- Key differences: Chlorine’s lower electronegativity (vs. Mixed halogenation may improve lipid solubility compared to perfluorinated analogs .
Acylthiourea Derivatives (e.g., 2-((4-methylphenoxy)methyl)-N-(2,3,4-trifluorophenyl-carbamothioyl)benzamide)
- Structure : Incorporates 2,3,4-trifluorophenylaniline as a thiourea moiety.
- Activity: Exhibits significant antibiofilm activity against Pseudomonas aeruginosa and Staphylococcus aureus, with fluorine atoms enhancing membrane penetration and target binding .
Functionalized Derivatives: Boron- and Selenium-Containing Analogs
4-(2,4-Difluorophenoxy)-3-(dioxaborolan-2-yl)aniline
- Molecular formula: C₁₈H₂₀BF₂NO₃.
- Key features: A boronate ester and difluorophenoxy group enhance stability for Suzuki-Miyaura cross-coupling reactions. The amine group enables further functionalization, unlike non-aniline boronates .
3-Fluoro-N-[(3,4,5-trifluorophenyl)methyl]aniline (3gb)
- Structure: Combines a trifluorobenzyl group with a monofluoroaniline.
- Applications : Demonstrates how N-alkylation of fluorinated anilines can tune lipophilicity for pharmaceutical uptake .
Biological Activity
2-(2,3,4-Trifluorophenyl)aniline is a fluorinated aromatic amine with significant biological activity. Its molecular structure, characterized by a phenyl group substituted with three fluorine atoms and an amino group, positions it as a candidate for various pharmacological applications. This article reviews the biological activities associated with this compound, including anticancer effects, antiprotozoal properties, and other notable interactions.
- Molecular Formula : C12H8F3N
- Molecular Weight : 233.19 g/mol
- Physical State : Powder at room temperature
Biological Activity Overview
The biological activity of this compound has been explored in several studies, revealing its potential in therapeutic applications.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to this compound. For instance:
- Study Findings : In a study involving N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines (including derivatives of this compound), significant growth inhibition was observed against various cancer cell lines. The compound demonstrated percent growth inhibition (PGI) values as follows:
- SNB-19: 86.61%
- OVCAR-8: 85.26%
- NCI-H40: 75.99%
Other cell lines showed moderate activity with PGIs ranging from 51.88% to 67.55% .
Antiprotozoal Activity
The compound has also been tested for its antiprotozoal effects:
- In Vitro Testing : It exhibited potent activity against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. The IC50 values for these protozoa were significantly lower than those reported for standard treatments, indicating a promising profile for further development .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of electron-withdrawing groups like trifluoromethyl enhances the biological activity of the compound. Modifications in the phenyl ring have shown to affect potency significantly:
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | <0.050 | Antiprotozoal |
| Related derivatives | Varies | Anticancer |
Case Studies
-
Anticancer Study :
- Objective : Evaluate the effectiveness of fluorinated derivatives against cancer cell lines.
- Results : The study demonstrated that modifications on the phenyl ring led to enhanced anticancer activity compared to non-fluorinated counterparts.
-
Antiprotozoal Study :
- Objective : Assess the efficacy against protozoan infections.
- Results : Compounds with trifluoromethyl substitutions showed superior activity against E. histolytica and G. intestinalis, suggesting that further exploration into these derivatives could yield effective treatments for protozoal diseases.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(2,3,4-trifluorophenyl)aniline, and how do reaction conditions influence yield?
- Methodology : Two primary approaches are derived from analogous fluorinated aniline syntheses:
- Grignard Coupling : Reacting 2-aminophenylmagnesium bromide with 2,3,4-trifluorobromobenzene under inert conditions (e.g., THF, −78°C to room temperature), followed by acidic workup. Yields depend on stoichiometry and halogen reactivity .
- Buchwald-Hartwig Amination : Palladium-catalyzed cross-coupling of 2-aminophenylboronic acid with 2,3,4-trifluoroiodobenzene. Optimize ligand choice (e.g., XPhos) and base (Cs₂CO₃) to mitigate dehalogenation side reactions .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- NMR : Compare NMR shifts with fluorinated analogs (e.g., 2,4,6-trifluoroaniline at δ −63 to −67 ppm) to confirm substitution pattern .
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to detect residual starting materials or dehalogenated products .
- Elemental Analysis : Confirm C/F/N ratios match theoretical values (e.g., C₆H₅F₃N₂). Discrepancies >0.3% indicate impurities .
Q. What computational tools predict the physicochemical properties of this compound?
- LogD and pKa Estimation : Use Schrödinger’s QikProp or ACD/Labs software to calculate pH-dependent partition coefficients (LogD at 5.5 and 7.4) and basicity. Fluorine electronegativity lowers basicity (predicted pKa ~3.5–4.2) .
- Lipinski Compliance : Molecular weight (<500 Da), H-bond donors/acceptors (2/3), and LogP (~2.1) suggest drug-like properties, but high fluorine content may affect bioavailability .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
- Software Workflow :
- SHELXT/OLEX2 : Solve crystal structures via direct methods (SHELXT) and refine using SHELXL. Fluorine atoms require anisotropic displacement parameters due to high electron density .
- Twinned Data Handling : For non-merohedral twinning, use OLEX2’s TwinRotMat tool to refine against pseudo-symmetric datasets .
Q. How should researchers address contradictory LogD values reported for fluorinated anilines under varying pH?
- Experimental Validation :
- Shake-Flask Method : Measure partitioning between octanol and buffer (pH 5.5 vs. 7.4). For this compound, expect LogD ~1.8 at pH 5.5 (protonated amine) and ~0.9 at pH 7.4 (deprotonated) .
- Data Reconciliation : Discrepancies >0.5 units suggest incorrect pH adjustment or ionic strength effects. Use pH-stat titration for precise control .
Q. What strategies optimize the incorporation of this compound into photoactive polymers or coordination complexes?
- Functionalization :
- Diazotization : Treat with NaNO₂/HCl to generate diazonium salts for aryl-aryl coupling or nanoparticle anchoring .
- Schiff Base Formation : React with aldehydes (e.g., salicylaldehyde) to form tridentate ligands for transition metals (Cu²⁺, Fe³⁺), enhancing catalytic or magnetic properties .
- Polymer Design : Co-polymerize with thiophene derivatives via Suzuki-Miyaura cross-coupling to create conductive polymers with tunable bandgaps .
Q. How can conflicting NMR data from synthetic intermediates be systematically analyzed?
- Case Study : If NMR shows unexpected peaks at δ 6.8–7.1 ppm:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
